molecular formula C16H24N4O3 B2911214 1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide CAS No. 1796948-35-0

1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide

Cat. No.: B2911214
CAS No.: 1796948-35-0
M. Wt: 320.393
InChI Key: GDZMQOQLRUJLMJ-UHFFFAOYSA-N
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Description

1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide is a synthetic chemical compound of significant interest in advanced pharmaceutical and biochemical research. This molecule features a complex structure that incorporates both a piperidine-4-carboxamide core and a 1-(oxan-4-yl)-1H-pyrazole moiety, a scaffold combination frequently identified in the development of novel kinase inhibitors . Compounds with these structural characteristics are often investigated for their ability to modulate key signaling pathways within cells by targeting enzymes such as serine/threonine-protein kinases . The specific spatial arrangement of its functional groups makes it a valuable chemical tool for researchers studying enzyme kinetics, structure-activity relationships (SAR), and lead compound optimization in drug discovery projects. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

1-acetyl-N-[1-(oxan-4-yl)pyrazol-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-12(21)19-6-2-13(3-7-19)16(22)18-14-10-17-20(11-14)15-4-8-23-9-5-15/h10-11,13,15H,2-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZMQOQLRUJLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the tetrahydro-2H-pyran-4-yl group: This step involves the attachment of the tetrahydro-2H-pyran-4-yl group to the pyrazole ring using appropriate reagents and conditions.

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Coupling reactions: The final step involves coupling the pyrazole and piperidine rings through amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to form reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This may involve:

    Binding to receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Pathway modulation: The compound may influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity References
1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide Not explicitly reported* ~322.37 (estimated) Acetyl-piperidine, oxan-4-yl-pyrazole substituent Inferred from analogs: Antimicrobial, CNS activity
1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide C₁₄H₁₉N₃O₂ 261.32 Acetyl-piperidine, 5-methylpyridinyl substituent Not reported; pyridine analogs often target kinases
1-acetyl-N-(4-chloro-2-fluorophenyl)piperidine-4-carboxamide C₁₄H₁₆ClFN₂O₂ 298.74 Acetyl-piperidine, halogenated aryl substituent Not reported; halogenation may enhance lipophilicity
1-acetyl-N-(3,4-dichlorophenyl)piperidine-4-carboxamide C₁₄H₁₅Cl₂N₂O₂ 314.19 Acetyl-piperidine, dichlorinated aryl substituent Predicted physicochemical properties (density: 1.362 g/cm³)
2-(2-methoxyphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide C₁₇H₂₁N₃O₃ 315.37 Methoxyphenyl-acetamide, oxan-4-yl-pyrazole substituent Not reported; similar polar groups may improve solubility
(S)-Crizotinib C₂₁H₂₂Cl₂FN₅O 450.34 Piperidine-pyrazole-pyridine core, dichlorofluorophenyl Anticancer (ALK/ROS1 inhibitor)
1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane C₁₄H₁₇ClN₄ 276.77 Diazepane-pyrazole, chlorophenyl substituent High 5-HT₇ receptor selectivity

*Estimated molecular formula for the target compound: C₁₅H₂₂N₄O₃ (based on structural analysis).

Pharmacological and Functional Insights

  • Antimicrobial Activity : 1,3,4-Thiadiazole derivatives with pyrazole and piperidine motifs (e.g., ) exhibit potent activity against E. coli, B. mycoides, and C. albicans. The oxan-4-yl group in the target compound may enhance membrane penetration, though direct evidence is needed .
  • Neurological Targets : The diazepane-pyrazole analog () shows high 5-HT₇ receptor affinity (Ki < 10 nM), suggesting that piperidine-pyrazole scaffolds are viable for CNS drug design. The oxan-4-yl group’s polarity may modulate blood-brain barrier permeability .
  • Anticancer Potential: Crizotinib’s structural complexity (piperidine-pyrazole-pyridine core) underscores the role of heterocycles in kinase inhibition. The target compound’s acetyl group could serve as a metabolic stabilizer compared to crizotinib’s labile ether linkage .

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